molecular formula C46H77NO17 B073124 Angolamycin CAS No. 1402-83-1

Angolamycin

Cat. No. B073124
CAS RN: 1402-83-1
M. Wt: 916.1 g/mol
InChI Key: KZXDKUWSAVUSKI-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angolamycin is a natural product produced by the Streptomyces sp. MK498-98F8 strain. It belongs to the macrolide family of antibiotics and has been found to exhibit potent antibacterial and antifungal activities. Angolamycin has also been shown to have potential anticancer properties, making it a promising candidate for further research and development.

Scientific Research Applications

Malaria Research

Angolamycin has been studied in the context of malaria, particularly in regions like Angola and Southeast Asia where resistance to artemisinin derivatives has been a concern. Nguyen Van Hong et al. (2014) reported a case of malaria in Vietnam, where the patient had returned from Angola and showed resistance to artemisinin-based treatments (Nguyen Van Hong et al., 2014). Similar findings were reported by Ringwald and Dondorp (2015) in another case of artemisinin-resistant malaria in a patient returning from Angola (Ringwald & Dondorp, 2015).

Pharmacological Studies

In pharmacological research, the properties and mechanisms of action of antibiotics like Angolamycin have been explored. For example, Wanisch and Wotjak (2008) investigated the effects of anisomycin on protein synthesis in the brain (Wanisch & Wotjak, 2008). Additionally, Silver (2017) discussed the mechanism and resistance of fosfomycin, an antibiotic related to Angolamycin, highlighting its broad-spectrum bactericidal properties and low toxicity (Silver, 2017).

Antibiotic Resistance Research

Research on antibiotic resistance is also relevant to Angolamycin. Nilsson et al. (2003) examined the biological costs and mechanisms of fosfomycin resistance in Escherichia coli, providing insights into the challenges of antibiotic resistance in clinical settings (Nilsson et al., 2003).

Application in Treatment of Systemic Infections

Roussos et al. (2009) reviewed the pharmacokinetic and pharmacodynamic characteristics of fosfomycin, emphasizing its potential for treating systemic infections, which could be relevant for the application of Angolamycin in similar scenarios (Roussos et al., 2009).

properties

CAS RN

1402-83-1

Product Name

Angolamycin

Molecular Formula

C46H77NO17

Molecular Weight

916.1 g/mol

IUPAC Name

2-[(14E)-9-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-8,12,16-trimethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde

InChI

InChI=1S/C46H77NO17/c1-13-33-29(22-57-44-41(56-12)40(55-11)37(52)25(4)60-44)43-46(8,64-43)16-14-31(49)23(2)18-28(15-17-48)38(24(3)32(50)20-34(51)61-33)62-35-19-30(47(9)10)39(26(5)58-35)63-36-21-45(7,54)42(53)27(6)59-36/h14,16-17,23-30,32-33,35-44,50,52-54H,13,15,18-22H2,1-12H3/b16-14+

InChI Key

KZXDKUWSAVUSKI-JQIJEIRASA-N

Isomeric SMILES

CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC

SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC

synonyms

angolamycin
shincomycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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